molecular formula C7H10Cl2O2 B14528472 2,2-Dichloroethenyl 3-methylbutanoate CAS No. 62581-66-2

2,2-Dichloroethenyl 3-methylbutanoate

Cat. No.: B14528472
CAS No.: 62581-66-2
M. Wt: 197.06 g/mol
InChI Key: RVGXOGYZYXSEDL-UHFFFAOYSA-N
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Description

2,2-Dichloroethenyl 3-methylbutanoate is an ester derived from 3-methylbutanoic acid (isovaleric acid) and 2,2-dichloroethenol. Its structure features a dichloro-substituted ethenyl group (Cl₂C=CH–O–) esterified to the 3-methylbutanoate moiety.

Properties

CAS No.

62581-66-2

Molecular Formula

C7H10Cl2O2

Molecular Weight

197.06 g/mol

IUPAC Name

2,2-dichloroethenyl 3-methylbutanoate

InChI

InChI=1S/C7H10Cl2O2/c1-5(2)3-7(10)11-4-6(8)9/h4-5H,3H2,1-2H3

InChI Key

RVGXOGYZYXSEDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OC=C(Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2,2-Dichloroethenyl 3-methylbutanoate typically involves the esterification of 3-methylbutanoic acid with 2,2-dichloroethenol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating under reflux to drive the reaction to completion . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

2,2-Dichloroethenyl 3-methylbutanoate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .

Scientific Research Applications

2,2-Dichloroethenyl 3-methylbutanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dichloroethenyl 3-methylbutanoate involves its interaction with esterases, which hydrolyze the ester bond to produce 3-methylbutanoic acid and 2,2-dichloroethenol. These products can then participate in further biochemical pathways . The molecular targets include esterases and other enzymes involved in ester metabolism.

Comparison with Similar Compounds

2,2-Dichloroethenyl 3-Methylbutanoate vs. Pyrethroids

Pyrethroids like permethrin and cypermethrin share the 3-(2,2-dichloroethenyl) group but incorporate a cyclopropanecarboxylic acid backbone esterified to complex alcohols (e.g., 3-phenoxybenzyl alcohol). This structural complexity enhances their stability and insecticidal activity . In contrast, this compound lacks the cyclopropane ring and phenoxy groups, likely reducing its environmental persistence and target specificity.

This compound vs. Dichlorvos (Organophosphate)

Dichlorvos (2,2-dichloroethenyl dimethyl phosphate) is an organophosphate insecticide with a phosphate ester core.

Physicochemical Properties

Property This compound* Permethrin Dichlorvos
Molecular Formula C₇H₈Cl₂O₃ C₂₁H₂₀Cl₂O₃ C₄H₇Cl₂O₄P
Molecular Weight ~223.0 g/mol 391.3 g/mol 220.98 g/mol
Solubility Likely soluble in organic solvents Insoluble in water; soluble in benzene, hexane Miscible in water and organics
Physical State Liquid (predicted) Crystalline solid or viscous liquid Colorless liquid

*Predicted based on structural analogs.

Stability and Environmental Impact

  • Pyrethroids : Exhibit photostability due to cyclopropane and halogenated groups, leading to longer environmental persistence .
  • Dichlorvos : Hydrolyzes rapidly in water, reducing residue accumulation .
  • This compound: Predicted to have moderate stability, with hydrolysis rates dependent on esterase activity and pH.

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